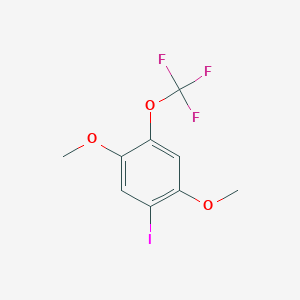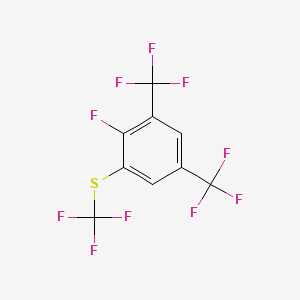
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H2F10S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl groups onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylating agents under controlled conditions. For example, the reaction of 1,5-difluoro-2,4-bis(trifluoromethyl)benzene with trifluoromethylthiolating agents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
科学的研究の応用
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: It can be used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: The compound’s potential as a diagnostic agent in medical imaging is being explored.
作用機序
The mechanism by which 1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways influenced by the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. Additionally, the electron-withdrawing effects of the trifluoromethyl groups can modulate the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound has similar trifluoromethyl groups but differs in the presence of a bromine atom instead of a fluorine and trifluoromethylthio group.
1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one: This compound also contains trifluoromethyl groups but has a different structural framework with a pentadienone moiety.
Uniqueness
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl, fluorine, and trifluoromethylthio groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced lipophilicity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H2F10S |
|---|---|
分子量 |
332.16 g/mol |
IUPAC名 |
2-fluoro-1,5-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)20-9(17,18)19/h1-2H |
InChIキー |
DCKRUYOQHAALBW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)SC(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


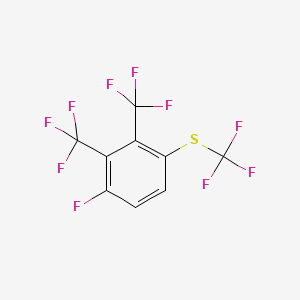
![3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
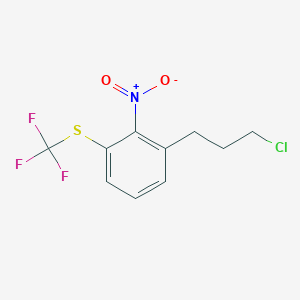
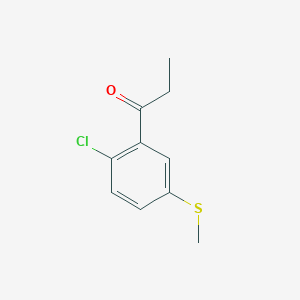
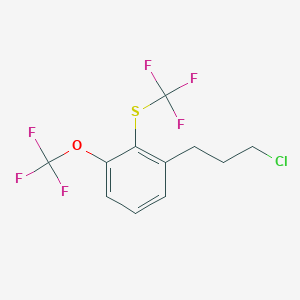
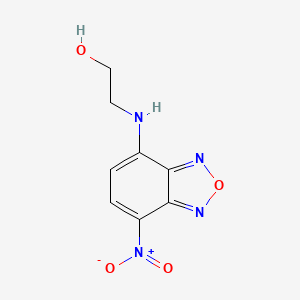

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
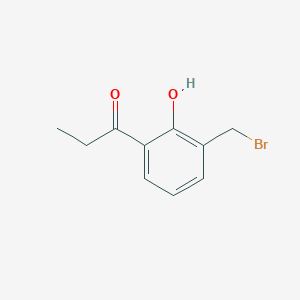
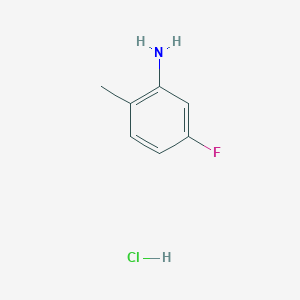
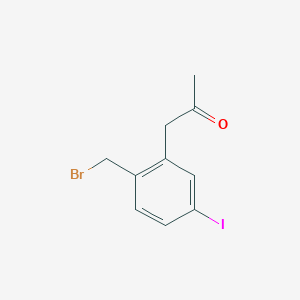

![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
